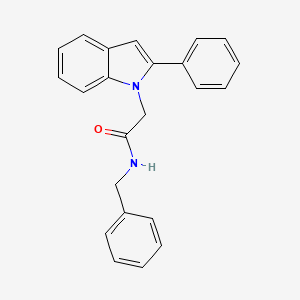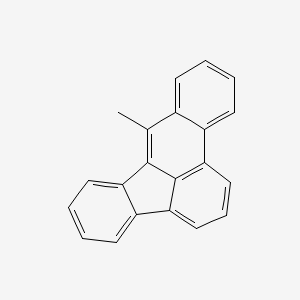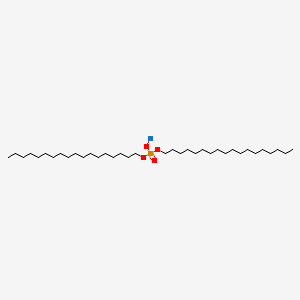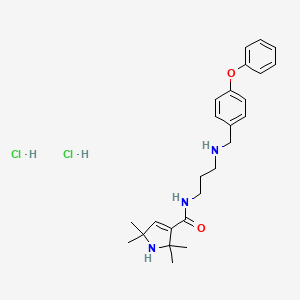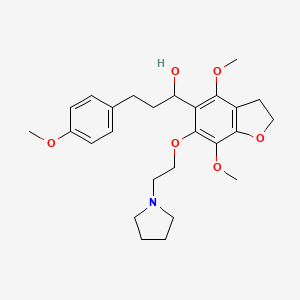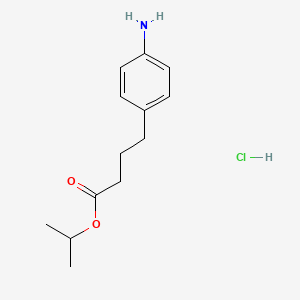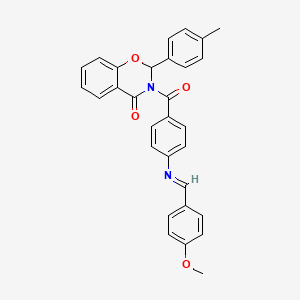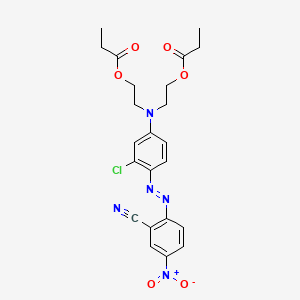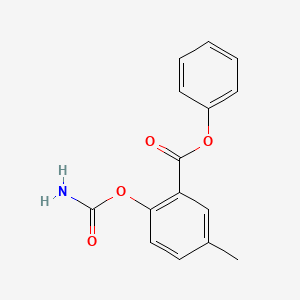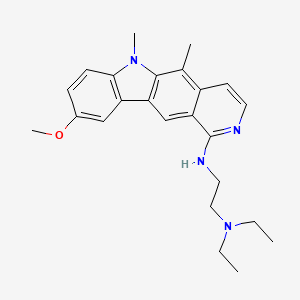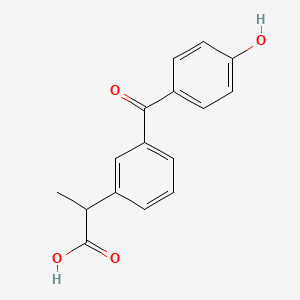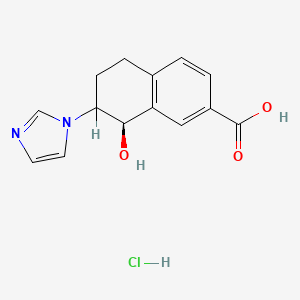
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxylic acid group, and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- typically involves multiple steps, starting with the preparation of the naphthalene ring system. The introduction of the carboxylic acid group and the imidazole moiety requires specific reagents and conditions. Common synthetic routes may include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to introduce amino groups.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Imidazole Formation: Formation of the imidazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Substitution: The imidazole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene ring systems and carboxylic acid groups.
Imidazole-containing compounds: Molecules that include the imidazole ring, such as histidine and its derivatives.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- lies in its specific combination of functional groups and its cis-configuration, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
136208-82-7 |
|---|---|
分子式 |
C14H15ClN2O3 |
分子量 |
294.73 g/mol |
IUPAC名 |
(8R)-8-hydroxy-7-imidazol-1-yl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H14N2O3.ClH/c17-13-11-7-10(14(18)19)2-1-9(11)3-4-12(13)16-6-5-15-8-16;/h1-2,5-8,12-13,17H,3-4H2,(H,18,19);1H/t12?,13-;/m1./s1 |
InChIキー |
MIOBQZOJAFKCES-MGWDBEAMSA-N |
異性体SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)[C@H](C1N3C=CN=C3)O.Cl |
正規SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)C(C1N3C=CN=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





